![molecular formula C9H7BrN2O3 B14021570 4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B14021570.png)
4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a heterocyclic organic compound that features a pyrrolo[2,3-c]pyridine core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid typically involves the following steps:
Methoxylation: The addition of a methoxy group at the 7-position.
These reactions are generally carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-bromo-7-hydroxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, while reduction may produce 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-methanol.
科学的研究の応用
4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine: Similar structure but with a methyl group instead of a carboxylic acid group.
7-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine: Similar structure but with different positioning of the bromine and methoxy groups.
Uniqueness
4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is unique due to the presence of the carboxylic acid group at the 2-position, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for specific applications in medicinal chemistry and material science.
特性
分子式 |
C9H7BrN2O3 |
|---|---|
分子量 |
271.07 g/mol |
IUPAC名 |
4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O3/c1-15-8-7-4(5(10)3-11-8)2-6(12-7)9(13)14/h2-3,12H,1H3,(H,13,14) |
InChIキー |
VCFZNLYQRSEFHZ-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C2=C1NC(=C2)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


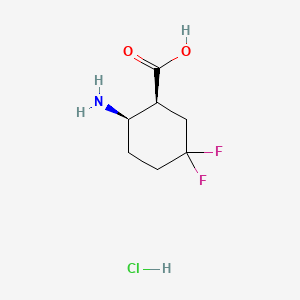
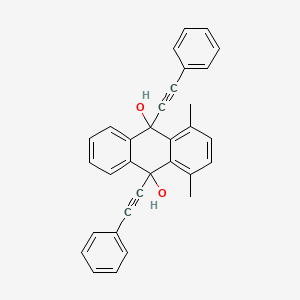
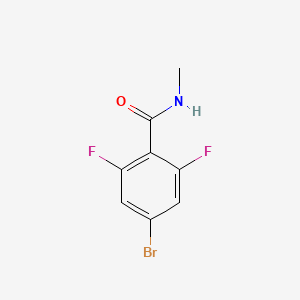
![6-Ethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14021526.png)

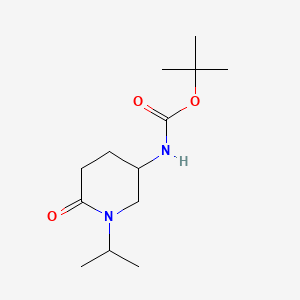
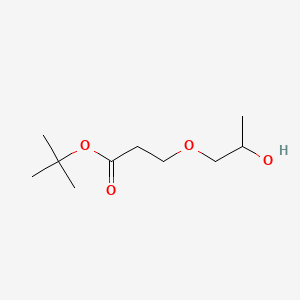

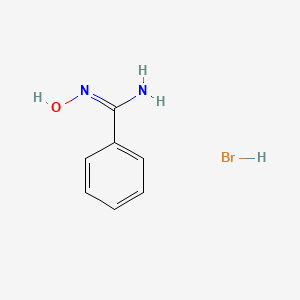
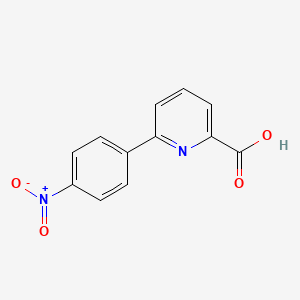
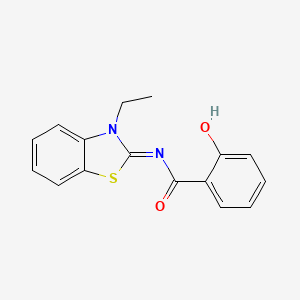
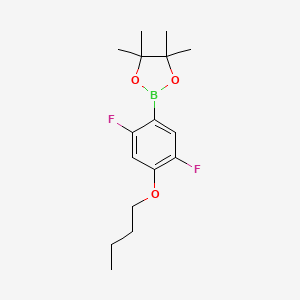
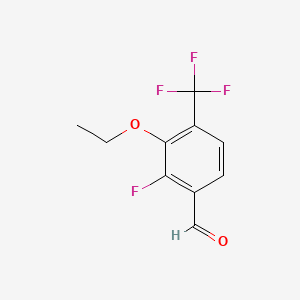
![Methyl 3,5-difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14021565.png)
